4-benzoyl-1-benzyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
Overview
Description
4-Benzoyl-1-benzyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a synthetic organic compound belonging to the quinoxalinone family. Quinoxalinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound makes it a compound of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-1-benzyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone typically involves the following steps:
Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (such as benzil) under acidic or basic conditions.
Methylation: The methyl group can be introduced via alkylation using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-1-benzyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoxaline derivatives.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride to yield dihydroquinoxalinone derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the quinoxalinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Benzyl chloride, methyl iodide, benzoyl chloride, and appropriate bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinoxaline derivatives with various oxidation states.
Reduction: Dihydroquinoxalinone derivatives with reduced double bonds.
Substitution: Functionalized quinoxalinone derivatives with different substituents.
Scientific Research Applications
4-Benzoyl-1-benzyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Pharmaceutical Research: Studied for its ability to interact with biological targets and its potential therapeutic effects.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzoyl-1-benzyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoxalinone: The parent compound with a similar core structure.
Benzoylquinoxalinone: A derivative with a benzoyl group.
Benzylquinoxalinone: A derivative with a benzyl group.
Methylquinoxalinone: A derivative with a methyl group.
Uniqueness
4-Benzoyl-1-benzyl-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is unique due to the combination of benzoyl, benzyl, and methyl groups on the quinoxalinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-benzoyl-1-benzyl-3-methyl-3H-quinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-17-22(26)24(16-18-10-4-2-5-11-18)20-14-8-9-15-21(20)25(17)23(27)19-12-6-3-7-13-19/h2-15,17H,16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPWRAXATNYHQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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